molecular formula C12H23NO4 B175622 (R)-Boc-4-amino-5-methylhexanoic acid CAS No. 197006-14-7

(R)-Boc-4-amino-5-methylhexanoic acid

Cat. No.: B175622
CAS No.: 197006-14-7
M. Wt: 245.32 g/mol
InChI Key: TUFIBOHQJUSMKX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Boc-4-amino-5-methylhexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Boc-4-amino-5-methylhexanoic acid typically involves the protection of the amino group with a Boc group followed by the introduction of the desired side chain. One common method includes the use of Boc anhydride in the presence of a base such as triethylamine to protect the amino group.

Industrial Production Methods: Industrial production of ®-Boc-4-amino-5-methylhexanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: ®-Boc-4-amino-5-methylhexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of ®-Boc-4-amino-5-methylhexanoic acid, such as alcohols, ketones, and substituted amino acids .

Scientific Research Applications

Peptide Synthesis

(R)-Boc-4-amino-5-methylhexanoic acid is extensively used in the synthesis of peptides. The Boc (tert-butoxycarbonyl) group protects the amino functionality, facilitating the selective incorporation of this amino acid into peptide sequences. This compound enhances the stability and bioactivity of peptides, making it an essential component in the pharmaceutical industry for developing custom peptides tailored for specific therapeutic purposes.

Case Study: Enhanced Binding Affinity

Research has demonstrated that peptides incorporating this compound exhibit improved binding affinity to target receptors compared to unprotected counterparts. This property is particularly beneficial in designing drugs that require high specificity and efficacy.

Drug Development

In medicinal chemistry, this compound serves as a precursor for synthesizing novel therapeutic agents. Its ability to modulate biological activity makes it suitable for developing inhibitors targeting specific pathways involved in diseases such as cancer and neuropathic pain.

Case Study: Neuropathic Pain Inhibition

A study on functionalized amino acids reported that derivatives of this compound were evaluated for their inhibitory effects on GABA transporters, which are promising targets for neuropathic pain treatment. Compounds derived from this amino acid demonstrated significant antinociceptive properties in rodent models, indicating its potential in pain management therapies .

Biotechnology

In the field of biotechnology, this compound is utilized to modify proteins, enhancing their stability and functionality. This modification is crucial for enzyme engineering and the development of biocatalysts that require specific structural characteristics to function optimally.

Applications in Enzyme Engineering

The compound's structural similarity to natural amino acids allows it to act as a substrate or inhibitor for various enzymes, impacting metabolic pathways and protein folding processes. Studies have shown its effectiveness in assessing enzyme kinetics and inhibition profiles.

Research Reagents

This compound is commonly employed as a reagent in academic and industrial laboratories. It facilitates various chemical reactions necessary for advancing organic chemistry research.

Chemical Reactions

The compound can undergo several types of reactions:

  • Oxidation : Leading to the formation of ketones or aldehydes.
  • Reduction : Converting it into corresponding alcohols.
  • Substitution : The Boc group can be replaced with other protecting groups under specific conditions.

Cosmetic Formulations

Beyond pharmaceuticals, this compound is explored in cosmetic formulations due to its potential benefits as an amino acid derivative. Its properties may contribute to skin health and hydration, making it a candidate for inclusion in skincare products.

Comparative Analysis of Related Compounds

CompoundStructureBiological Activity
This compoundStructureEnhances peptide stability; acts as an enzyme inhibitor
(S)-Boc-4-amino-5-methylhexanoic acidSimilar structure but different activityVaries in interaction profiles with enzymes
Other Boc-protected amino acidsVaries based on side chainsVaries widely in biological activity

Mechanism of Action

The mechanism of action of ®-Boc-4-amino-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in stabilizing the amino group, allowing for selective reactions at other sites. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: ®-Boc-4-amino-5-methylhexanoic acid is unique due to its specific stereochemistry and the presence of a methyl group on the hexanoic acid side chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

(R)-Boc-4-amino-5-methylhexanoic acid, also known as Boc-Lysine, is a protected form of lysine that plays a significant role in various biological and chemical applications. This compound is particularly valuable in peptide synthesis and medicinal chemistry due to its unique structural features, which confer specific biological activities.

Molecular Formula: C₁₂H₂₃N₃O₄
CAS Number: 197006-14-7

The synthesis of this compound typically involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group. One common method includes the use of Boc anhydride in the presence of a base such as triethylamine to protect the amino group while introducing the desired side chain.

The mechanism of action for this compound primarily involves its interactions with various enzymes and receptors. The Boc protecting group stabilizes the amino group, allowing selective reactions at other sites, which can influence biochemical pathways. This property makes it an essential building block in drug development and protein engineering.

Enzyme Interactions

This compound has been studied for its interactions with enzymes involved in metabolic pathways. Its structural similarity to natural amino acids allows it to act as a substrate or inhibitor for specific enzymes, impacting processes such as protein folding and enzyme-substrate interactions. For instance, it has been utilized to assess enzyme kinetics and inhibition profiles in various biochemical assays.

Case Studies

  • Peptide Synthesis: Research has demonstrated that incorporating this compound into peptide sequences enhances stability and bioactivity. A study reported that peptides containing this compound exhibited improved binding affinity to target receptors compared to their unprotected counterparts .
  • Pharmaceutical Development: In medicinal chemistry, this compound has been explored as a precursor for developing novel therapeutic agents. Its ability to modulate biological activity makes it a candidate for synthesizing inhibitors targeting specific pathways, such as those involved in cancer progression .

Applications in Research

This compound finds applications across various fields:

  • Medicinal Chemistry: It serves as a precursor in synthesizing pharmaceutical compounds, particularly those targeting enzyme inhibition .
  • Biochemistry: The compound is used in studies investigating enzyme kinetics, protein interactions, and the development of drug delivery systems.

Comparative Analysis

CompoundStructureBiological Activity
This compoundStructureEnhances peptide stability and acts as an enzyme inhibitor
(S)-Boc-4-amino-5-methylhexanoic acidSimilar to (R) but with different biological propertiesDifferent interaction profiles with enzymes
Other Boc-protected amino acidsVaries based on side chainsVaries widely in biological activity

Properties

IUPAC Name

(4R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)9(6-7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFIBOHQJUSMKX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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